molecular formula C12H13N B12964033 1-(4-Ethynylphenyl)cyclobutanamine

1-(4-Ethynylphenyl)cyclobutanamine

Cat. No.: B12964033
M. Wt: 171.24 g/mol
InChI Key: WFDFXZCCTPBKBM-UHFFFAOYSA-N
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Description

1-(4-Ethynylphenyl)cyclobutanamine is an organic compound with the molecular formula C12H13N It is characterized by a cyclobutanamine core attached to a phenyl ring substituted with an ethynyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethynylphenyl)cyclobutanamine can be synthesized through a series of organic reactions. One common method involves the Sonogashira–Hagihara coupling reaction, which is used to form the ethynyl group on the phenyl ring. This reaction typically requires a palladium catalyst, a copper co-catalyst, and an appropriate base under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethynylphenyl)cyclobutanamine undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst is commonly employed.

    Substitution: Halogenating agents or alkylating agents are used under basic conditions.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or amines.

Scientific Research Applications

1-(4-Ethynylphenyl)cyclobutanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Ethynylphenyl)cyclobutanamine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    Cyclobutanamine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    1-(4-Bromophenyl)cyclobutanamine: Substituted with a bromine atom instead of an ethynyl group, leading to different reactivity and applications.

    1-(4-Methylphenyl)cyclobutanamine: Contains a methyl group, which affects its steric and electronic properties.

Uniqueness: 1-(4-Ethynylphenyl)cyclobutanamine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming complex molecular architectures. This makes it valuable in synthetic chemistry and material science .

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

1-(4-ethynylphenyl)cyclobutan-1-amine

InChI

InChI=1S/C12H13N/c1-2-10-4-6-11(7-5-10)12(13)8-3-9-12/h1,4-7H,3,8-9,13H2

InChI Key

WFDFXZCCTPBKBM-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C2(CCC2)N

Origin of Product

United States

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